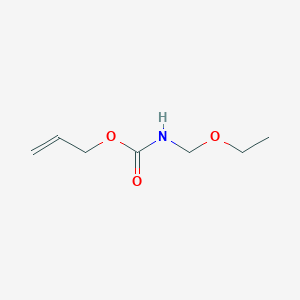
Prop-2-en-1-yl (ethoxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl (ethoxymethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. Allyl (ethoxymethyl)carbamate is particularly useful due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Reaction: A common method for synthesizing carbamates involves the reaction of carbonylimidazolide with a nucleophile in water.
Transcarbamoylation: This method uses methyl carbamate as a donor and tin catalysts to transfer the carbamoyl group to alcohols.
Industrial Production Methods: Industrial production often employs scalable methods such as the use of Si(OMe)4 as a regenerable reagent and DBU as a CO2 capture agent and catalyst. This method is efficient and works well even with exhaust gases containing impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl (ethoxymethyl)carbamate can undergo oxidation reactions, often using reagents like hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd-C).
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon (Pd-C), hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Oxidized carbamates.
Reduction: Reduced amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: Allyl (ethoxymethyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in multi-step organic syntheses .
Biology and Medicine: Carbamates, including allyl (ethoxymethyl)carbamate, are studied for their potential use in drug design and medicinal chemistry. They are stable and can be hydrolyzed under physiological conditions, making them useful in prodrug strategies .
Industry: In the polymer industry, carbamates are used as intermediates in the synthesis of polyurethanes and other polymers. They are also used in the production of pesticides and herbicides .
Mechanism of Action
The mechanism by which allyl (ethoxymethyl)carbamate exerts its effects involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Comparison with Similar Compounds
t-Butyloxycarbonyl (Boc) Carbamate: Removed with strong acid (trifluoroacetic acid) or heat.
Carboxybenzyl (Cbz) Carbamate: Removed using catalytic hydrogenation (Pd-C, H2).
Fluorenylmethoxy (Fmoc) Carbamate: Removed with an amine base (e.g., R2NH).
Uniqueness: Allyl (ethoxymethyl)carbamate is unique due to its stability and ease of removal under mild conditions. Unlike Boc and Cbz carbamates, which require strong acids or hydrogenation for removal, allyl (ethoxymethyl)carbamate can be removed under milder conditions, making it more versatile in complex synthetic routes .
Biological Activity
Prop-2-en-1-yl (ethoxymethyl)carbamate, a derivative of carbamic acid, is an organic compound characterized by its unique structure that includes an allyl group (prop-2-en-1-yl) and an ethoxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and receptors.
The molecular formula of this compound is C7H13NO3, with a molecular weight of 159.19 g/mol. Its structure allows it to participate in various chemical transformations, making it a versatile building block in organic synthesis.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound can form covalent bonds with specific enzymes, potentially inhibiting their activity. This property suggests its utility in studying metabolic pathways and enzyme-catalyzed reactions.
- Receptor Interactions : It may interact with various biological receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.
Biological Activity
The biological activity of this compound has been explored in various studies:
Case Studies and Research Findings
Several studies have investigated the biological activities of similar carbamates, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated that similar carbamate derivatives inhibit specific proteases involved in cancer progression. |
| Study B | Found antimicrobial activity against Gram-positive bacteria, suggesting potential for use in antibiotic formulations. |
| Study C | Investigated neuroprotective effects in animal models, showing promise for treating neurodegenerative diseases. |
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique features of this compound:
| Compound Name | Structure Description | Key Differences |
|---|---|---|
| Prop-2-en-1-yl carbamate | Lacks ethoxymethyl group | More reactive due to absence of steric hindrance |
| Methoxymethyl carbamate | Lacks allyl group | Less reactive; primarily used in synthetic applications |
| Allyl carbamate | No ethoxymethyl group | Limited biological activity compared to prop-2-en-1-yl |
Properties
CAS No. |
59186-19-5 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
prop-2-enyl N-(ethoxymethyl)carbamate |
InChI |
InChI=1S/C7H13NO3/c1-3-5-11-7(9)8-6-10-4-2/h3H,1,4-6H2,2H3,(H,8,9) |
InChI Key |
FOZLWSMJBLPODA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCNC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















